molecular formula C8H7N3O2 B13224635 1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid

1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid

Katalognummer: B13224635
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: UGTAVVBRLPXKCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its structural resemblance to purines, which are key components of nucleic acids. The presence of both nitrogen and carbon atoms in its structure allows it to participate in various chemical reactions, making it a versatile compound in scientific research and industrial applications .

Vorbereitungsmethoden

The synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid can be achieved through several routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Industrial production methods often employ similar catalytic processes but on a larger scale, ensuring high yield and purity of the compound.

Analyse Chemischer Reaktionen

1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazopyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced into the molecule.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For example, as a GABA_A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. In the case of proton pump inhibition, the compound interacts with the H+/K+ ATPase enzyme, blocking the final step of acid production in the stomach .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid can be compared to other imidazopyridine derivatives, such as:

Eigenschaften

Molekularformel

C8H7N3O2

Molekulargewicht

177.16 g/mol

IUPAC-Name

1-methylimidazo[4,5-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-11-4-10-6-3-9-2-5(7(6)11)8(12)13/h2-4H,1H3,(H,12,13)

InChI-Schlüssel

UGTAVVBRLPXKCV-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C1C(=CN=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.